molecular formula C22H32N2O4 B4889542 N,N-dicyclohexyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide

N,N-dicyclohexyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide

Cat. No. B4889542
M. Wt: 388.5 g/mol
InChI Key: HFEILMMQYYVLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dicyclohexyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide, commonly known as DCTA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields of research. DCTA is a white, crystalline powder that is soluble in organic solvents and has a molecular weight of 465.67 g/mol.

Scientific Research Applications

DCTA has been studied for its potential applications in various fields of research. In the field of organic chemistry, DCTA has been used as a reagent for the synthesis of various organic compounds. DCTA has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In the field of medicinal chemistry, DCTA has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of DCTA is not well understood. However, it has been proposed that DCTA may act as a modulator of protein-protein interactions, which are involved in various cellular processes. DCTA has also been shown to inhibit the activity of certain enzymes, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
DCTA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DCTA can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. DCTA has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. However, the exact mechanisms underlying these effects are not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using DCTA in lab experiments is its high purity, which can be achieved through careful synthesis and purification methods. DCTA is also relatively stable and can be stored for extended periods of time. However, one limitation of using DCTA is its high cost, which may limit its use in large-scale experiments. Additionally, the potential toxicity of DCTA has not been fully evaluated, which may pose a risk to researchers working with this compound.

Future Directions

There are several future directions for research on DCTA. One area of interest is the development of new synthetic methods for DCTA that are more efficient and cost-effective. Another area of interest is the investigation of the mechanisms underlying the potential therapeutic effects of DCTA, particularly in the context of cancer and neurodegenerative diseases. Additionally, the potential toxicity of DCTA needs to be further evaluated to ensure the safety of researchers working with this compound.
Conclusion:
In conclusion, DCTA is a chemical compound that has gained attention in the scientific community for its potential applications in various fields of research. The synthesis of DCTA is a multi-step process that requires careful control of reaction conditions and purification methods. DCTA has been studied for its potential applications in organic chemistry and medicinal chemistry, and its potential therapeutic effects have been investigated in the context of cancer and neurodegenerative diseases. However, further research is needed to fully understand the mechanisms underlying the effects of DCTA and to ensure the safety of researchers working with this compound.

Synthesis Methods

The synthesis of DCTA can be achieved by reacting cyclohexylamine with diethyl oxalate in the presence of acetic acid. The resulting product is then reacted with acetic anhydride and cyclohexyl isocyanate to form DCTA. The synthesis of DCTA is a multi-step process that requires careful control of reaction conditions and purification methods to obtain a high yield of pure product.

properties

IUPAC Name

N,N-dicyclohexyl-2-(1,3,6-trioxo-4,5,7,7a-tetrahydro-3aH-isoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c25-17-11-12-18-19(13-17)22(28)23(21(18)27)14-20(26)24(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h15-16,18-19H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEILMMQYYVLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CN3C(=O)C4CCC(=O)CC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dicyclohexyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.